![molecular formula C18H27ClN2O2 B1397000 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride CAS No. 1332531-15-3](/img/structure/B1397000.png)
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride
Vue d'ensemble
Description
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It is used in various scientific research areas, particularly in drug development and neurochemistry.
Synthesis Analysis
Piperidine derivatives, such as 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride can be found in chemical databases . These databases typically provide information on the compound’s molecular weight, melting point, boiling point, solubility, and other relevant properties.Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine derivatives have been investigated for their potential in inhibiting acetylcholinesterase (AChE), a key enzyme associated with neurodegenerative diseases. Research has shown that certain derivatives demonstrate potent anti-AChE activity. For instance, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited a strong affinity for AChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonism
Certain benzamide derivatives of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine have been evaluated for their role as serotonin 4 (5-HT(4)) receptor agonists. These compounds, particularly those with benzoyl or phenylsulfonyl groups, have shown promise in enhancing gastrointestinal motility and are being considered for their potential in treating related disorders (Sonda et al., 2003).
Selective Serotonin Reuptake Inhibition
Compounds structurally related to 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine, such as paroxetine hydrochloride, have been identified as selective serotonin reuptake inhibitors (SSRIs). These molecules have significant implications in the treatment of various psychiatric disorders, including depression and anxiety disorders (Germann et al., 2013).
Propriétés
IUPAC Name |
piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15;/h6-9,15,19H,1-5,10-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGRXFTKOHSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



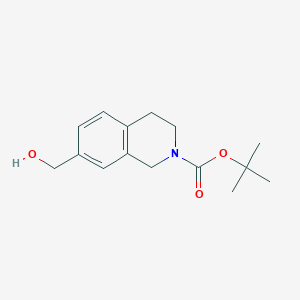
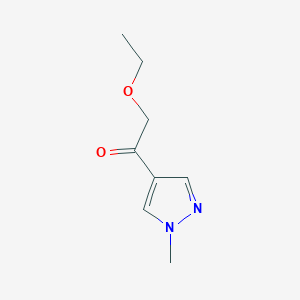
![6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B1396919.png)

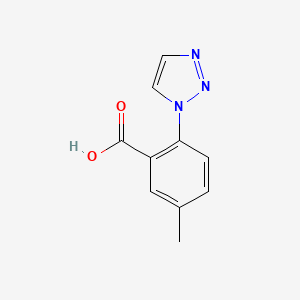
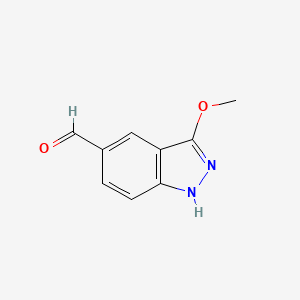
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
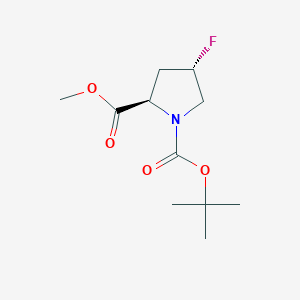
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)
![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)